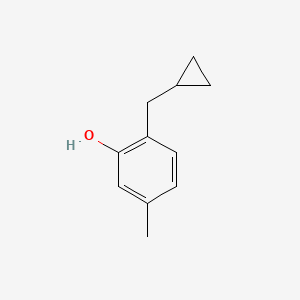
2-Bromo-6-(chloromethyl)-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(chloromethyl)-4-nitropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 6-(chloromethyl)-4-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(chloromethyl)-4-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the halogens.
Reduction: The major product is 2-Bromo-6-(aminomethyl)-4-nitropyridine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
2-Bromo-6-(chloromethyl)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound highly reactive in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.
2-Bromo-6-chloromethylpyridine: Lacks the nitro group but shares the bromine and chloromethyl functionalities.
2-Bromo-6-chloro-purine: A purine derivative with bromine and chlorine substituents.
Uniqueness
2-Bromo-6-(chloromethyl)-4-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H4BrClN2O2 |
|---|---|
Poids moléculaire |
251.46 g/mol |
Nom IUPAC |
2-bromo-6-(chloromethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3H2 |
Clé InChI |
UXOJBGUXBXOXBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















